molecular formula C10H22N2O B7820057 [3-(Morpholin-4-yl)propyl](propan-2-yl)amine

[3-(Morpholin-4-yl)propyl](propan-2-yl)amine

Cat. No.: B7820057
M. Wt: 186.29 g/mol
InChI Key: PRKXEYYPWVQBLM-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)propylamine: is an organic compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . This compound features a morpholine ring attached to a propyl chain, which is further linked to a propan-2-yl amine group. It is a versatile compound used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-(Morpholin-4-yl)propylamine typically begins with morpholine and 3-chloropropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Morpholine is reacted with 3-chloropropylamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods:

Industrial production of 3-(Morpholin-4-yl)propylamine follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Morpholin-4-yl)propylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring or the propyl chain can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed.

Major Products:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted morpholine derivatives or propyl chain derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 3-(Morpholin-4-yl)propylamine is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industry:

    Polymer Production: It is utilized in the production of specialty polymers and resins.

    Material Science: The compound is employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the amine group play crucial roles in binding to these targets, modulating their activity. The compound can act as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

  • 3-(Piperidin-4-yl)propylamine
  • 3-(Pyrrolidin-4-yl)propylamine
  • 3-(Azepan-4-yl)propylamine

Comparison:

  • Structural Differences: While 3-(Morpholin-4-yl)propylamine contains a morpholine ring, similar compounds may contain piperidine, pyrrolidine, or azepane rings.
  • Reactivity: The presence of different heterocyclic rings influences the reactivity and chemical behavior of these compounds.
  • Applications: Each compound has unique applications based on its structure and reactivity. For instance, piperidine derivatives are widely used in pharmaceuticals, while morpholine derivatives find applications in both pharmaceuticals and industrial processes.

Properties

IUPAC Name

3-morpholin-4-yl-N-propan-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-10(2)11-4-3-5-12-6-8-13-9-7-12/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKXEYYPWVQBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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